2-Amino-4,5-dibromobenzoic acid
Overview
Description
2-Amino-4,5-dibromobenzoic acid is an organic compound with the chemical formula C7H5Br2NO2. It is a white crystalline powder, slightly soluble in water and soluble in acidic solutions. This compound is primarily used as an intermediate in organic synthesis and has applications in the fields of drugs and pesticides .
Preparation Methods
2-Amino-4,5-dibromobenzoic acid can be synthesized by various methods. One common method involves the reaction of p-bromobenzoic acid. Specific synthetic steps can be found in organic synthetic chemistry books . Another method involves the use of methyl anthranilate as a raw material, synthesizing the compound through two-step reactions of direct bromination and diazo bromination .
Chemical Reactions Analysis
2-Amino-4,5-dibromobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly halogen substitution, under appropriate conditions.
Common reagents used in these reactions include bromine, glacial acetic acid, and sodium 2-aminobenzoate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4,5-dibromobenzoic acid has a wide range of scientific research applications, including:
Biology: The compound is used in various biological studies to understand its effects on biological systems.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies on its mechanism of action can be found in scientific literature .
Comparison with Similar Compounds
2-Amino-4,5-dibromobenzoic acid can be compared with other similar compounds, such as:
2-Amino-3,5-dibromobenzoic acid: This compound has similar chemical properties but differs in the position of the bromine atoms.
2-Amino-4,5-dimethoxybenzoic acid: This compound has methoxy groups instead of bromine atoms, leading to different chemical reactivity and applications.
2,4-Dichlorobenzoic acid: This compound has chlorine atoms instead of bromine, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical reactivity and applications.
Properties
IUPAC Name |
2-amino-4,5-dibromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQGTUPMSDNELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407024 | |
Record name | 2-amino-4,5-dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75057-62-4 | |
Record name | 2-amino-4,5-dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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